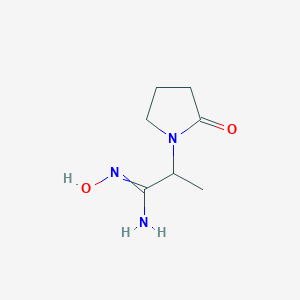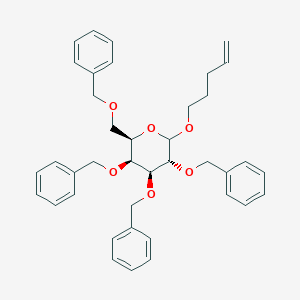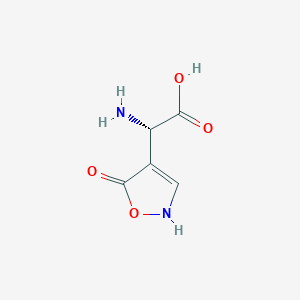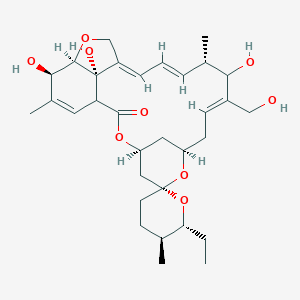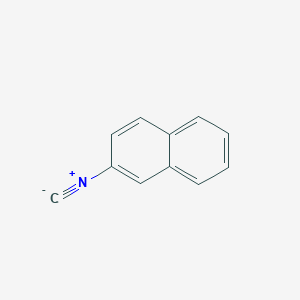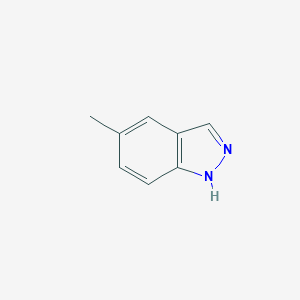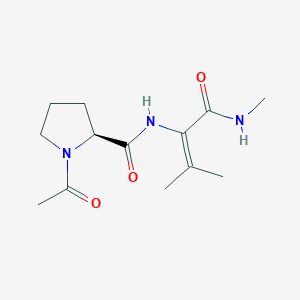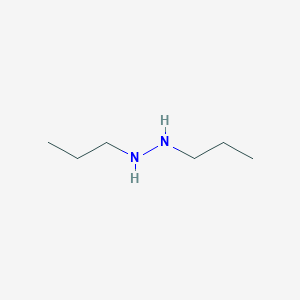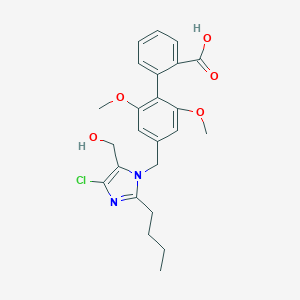
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid, also known as BGC20-1531, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include the induction of cell cycle arrest, the inhibition of angiogenesis (the formation of new blood vessels), and the induction of apoptosis (programmed cell death) in cancer cells. In addition, 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in laboratory experiments is its potency and specificity. 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes in detail. However, there are also some limitations to using 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in lab experiments. For example, it may be difficult to obtain sufficient quantities of the compound for large-scale experiments, and there may be some variability in the results due to differences in the purity and quality of the compound.
Zukünftige Richtungen
There are many potential future directions for research on 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. One area of interest is in the development of new drugs based on the structure and activity of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. Researchers may also investigate the use of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in combination with other drugs or therapies to enhance its effectiveness. In addition, further studies may be needed to fully understand the mechanism of action of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid and its potential applications in different areas of scientific research.
In conclusion, 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is a synthetic compound that has been extensively studied for its potential use in scientific research. Its potency and specificity make it a useful tool for studying a variety of biochemical and physiological processes, and it may have potential applications in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid and its potential applications in different areas of scientific research.
Synthesemethoden
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the process is complex and requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been shown to have anti-tumor activity in vitro and in vivo, and may be a promising candidate for further drug development.
Eigenschaften
CAS-Nummer |
134388-43-5 |
|---|---|
Produktname |
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid |
Molekularformel |
C24H27ClN2O5 |
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]-2,6-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H27ClN2O5/c1-4-5-10-21-26-23(25)18(14-28)27(21)13-15-11-19(31-2)22(20(12-15)32-3)16-8-6-7-9-17(16)24(29)30/h6-9,11-12,28H,4-5,10,13-14H2,1-3H3,(H,29,30) |
InChI-Schlüssel |
DCZWHMMYJIZMSO-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)CO)Cl |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)CO)Cl |
Andere CAS-Nummern |
134388-43-5 |
Synonyme |
4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid 4-BCHIBP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



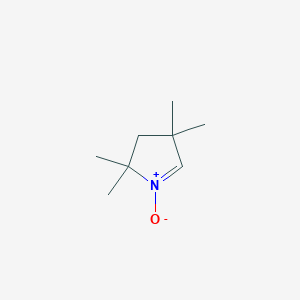
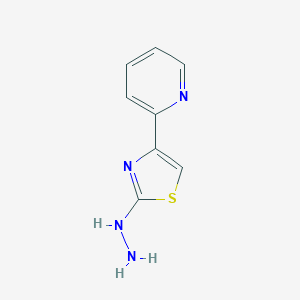
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
